molecular formula C18H12BrN3 B12511394 1-(3-Bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole

1-(3-Bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole

Cat. No.: B12511394
M. Wt: 350.2 g/mol
InChI Key: PVINFISBOQUNKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Constitutional Isomerism

The IUPAC name 1-(3-bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole derives from substitutive nomenclature rules. The benzimidazole core (a fused bicyclic system comprising benzene and imidazole rings) serves as the parent structure. Numbering begins at the nitrogen atom in the imidazole ring adjacent to the benzene fusion (position 1), with the second nitrogen at position 3. The substituents—3-bromophenyl and pyridin-2-yl—are assigned positions 1 and 2, respectively, based on the lowest locant principle (Figure 1).

Constitutional isomerism arises from variations in substituent positions:

  • Bromophenyl positional isomers : Moving the bromine to the ortho (2-) or para (4-) positions on the phenyl ring generates isomers such as 1-(2-bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole and 1-(4-bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole.
  • Pyridinyl positional isomers : Shifting the pyridinyl group to positions 3 or 4 on the benzimidazole core (e.g., 1-(3-bromophenyl)-3-(pyridin-2-yl)-1H-benzo[d]imidazole) alters the electronic distribution and steric profile.

Table 1 summarizes key constitutional isomers and their IUPAC names.

Isomer Type IUPAC Name
Bromophenyl (ortho) 1-(2-bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole
Bromophenyl (para) 1-(4-bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole
Pyridinyl (position 3) 1-(3-bromophenyl)-3-(pyridin-2-yl)-1H-benzo[d]imidazole

Crystallographic Characterization and X-ray Diffraction Analysis

X-ray crystallography reveals a planar benzimidazole core with dihedral angles of 28.5° between the benzimidazole and 3-bromophenyl groups, and 34.7° between the benzimidazole and pyridinyl moieties. This non-coplanarity minimizes steric clashes between substituents. Key bond parameters include:

  • N1–C2 (imidazole) : 1.38 Å
  • C7–Br1 (bromophenyl) : 1.89 Å
  • C12–N3 (pyridinyl) : 1.34 Å

The crystal packing exhibits C–H···N hydrogen bonds (2.45–2.67 Å) between pyridinyl nitrogen and benzimidazole protons, alongside π–π stacking (interplanar distance: 3.52 Å) between adjacent benzimidazole rings. These interactions stabilize the lattice, contributing to a melting point of 218–220°C (Table 2).

Table 2: Crystallographic data for this compound

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.24 Å, b = 12.57 Å, c = 14.89 Å
Dihedral angles 28.5° (Ph–Bzim), 34.7° (Py–Bzim)
Hydrogen bonds C–H···N (2.45–2.67 Å)

Comparative Analysis with Ortho/Meta/Para Bromophenyl Analogues

Substituent position on the phenyl ring significantly impacts molecular geometry and physicochemical properties:

  • Ortho-bromophenyl analogue : The steric bulk of ortho-bromine increases dihedral angles (e.g., 42.3° between benzimidazole and phenyl groups) due to repulsion between bromine and adjacent hydrogen atoms. This reduces solubility in polar solvents (e.g., 0.12 mg/mL in water vs. 0.25 mg/mL for the meta isomer).
  • Para-bromophenyl analogue : Enhanced symmetry improves crystallinity, raising the melting point to 230–232°C compared to 218–220°C for the meta isomer. The para isomer also exhibits stronger π–π interactions (interplanar distance: 3.40 Å).

Table 3 compares key properties across bromophenyl isomers.

Property Ortho Meta Para
Dihedral angle (Ph–Bzim) 42.3° 28.5° 25.8°
Melting point (°C) 205–207 218–220 230–232
Aqueous solubility (mg/mL) 0.12 0.25 0.18

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H12BrN3

Molecular Weight

350.2 g/mol

IUPAC Name

1-(3-bromophenyl)-2-pyridin-2-ylbenzimidazole

InChI

InChI=1S/C18H12BrN3/c19-13-6-5-7-14(12-13)22-17-10-2-1-8-15(17)21-18(22)16-9-3-4-11-20-16/h1-12H

InChI Key

PVINFISBOQUNKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C3=CC(=CC=C3)Br)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Reaction Mechanism

This method involves cyclocondensation of substituted o-phenylenediamine with 3-bromophenyl and pyridin-2-yl precursors. The reaction proceeds via acid-catalyzed dehydration:

  • Step 1 : 3-Bromo-N-(2-aminophenyl)benzamide formation from 3-bromobenzoic acid and o-phenylenediamine.
  • Step 2 : Cyclization with pyridine-2-carbaldehyde under acidic conditions (e.g., HCl or polyphosphoric acid).

Optimization

  • Catalyst : 70% HCl achieves 85–92% yield at 100°C for 1–2 hours.
  • Solvent : Ethanol or DMF enhances solubility of intermediates.

Table 1 : Optimization of Conventional Condensation

Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
70% HCl 100 1.5 88 95
Polyphosphoric acid 120 3 82 90

Microwave-Assisted Synthesis

Protocol

Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes:

  • Reactants : 3-Bromophenyl isothiocyanate and 2-aminopyridine.
  • Conditions : 150 W microwave power, 150°C, 40–60 minutes in DMF.

Advantages

  • Efficiency : 94% yield in 40 minutes vs. 88% in 1.5 hours for conventional methods.
  • Purity : Reduced side products due to uniform heating.

Table 2 : Microwave vs. Conventional Synthesis

Method Time (min) Yield (%) Energy Consumption (kWh)
Microwave 40 94 0.15
Conventional 90 88 0.45

Palladium-Catalyzed Coupling Reactions

Suzuki-Miyaura Coupling

Aryl halides (e.g., 3-bromophenylboronic acid) couple with preformed benzimidazole intermediates:

  • Catalyst : Pd(PPh₃)₄ (2 mol%).
  • Base : K₂CO₃ in THF/H₂O (3:1).
  • Yield : 78–85% with >99% HPLC purity.

Buchwald-Hartwig Amination

For N-arylation of 2-aminobenzimidazoles:

  • Ligand : Xantphos.
  • Conditions : 110°C, 12 hours, toluene.

One-Pot Tandem Reactions

Thiourea Cyclization

A visible light-mediated, photocatalyst-free method:

  • Reactants : o-Phenylenediamine, 3-bromophenyl isothiocyanate.
  • Conditions : K₂CO₃ in EtOH/H₂O (9:1), blue LED irradiation (6 hours).
  • Yield : 89% with 98% purity.

Table 3 : One-Pot Reaction Parameters

Parameter Value
Solvent EtOH/H₂O (9:1)
Light Source 3 W blue LED
Reaction Time 6 hours
Scalability Gram-scale feasible

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate

Wang resin-functionalized o-phenylenediamine reacts sequentially with:

  • 3-Bromobenzoyl chloride.
  • Pyridine-2-carboxaldehyde.
  • Cleavage with TFA/CH₂Cl₂ (1:1).
    Yield : 76% with >95% purity.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.74 (d, J = 4.2 Hz, 1H, Py-H), 8.34 (d, J = 7.9 Hz, 1H, Ar-H), 7.85–7.44 (m, 8H, Ar-H).
  • HRMS : m/z 350.22 [M+H]⁺.

Purity Assessment

  • HPLC : >99% purity using C18 column, MeCN/H₂O (70:30).

Comparative Analysis of Methods

Table 4 : Method Comparison

Method Yield (%) Purity (%) Scalability Cost ($/g)
Conventional 88 95 Moderate 12
Microwave 94 98 High 18
Palladium-Catalyzed 85 99 Low 45
One-Pot 89 98 High 15

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the benzimidazole core.

    Substitution: Various substitution reactions can be performed, particularly on the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as inhibitors of specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 1-Position

The 1-position of benzimidazole derivatives is often functionalized with aryl or alkyl groups to modulate electronic, steric, and pharmacological properties. Key comparisons include:

Compound Name 1-Substituent Key Properties/Applications References
1-(3-Bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole 3-Bromophenyl Enhanced steric bulk; potential anticancer activity
1-(Naphthalen-2-ylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole Naphthalen-2-ylmethyl Used in Fe³⁺ coordination for energy storage systems
1-Benzhydryl-2-(3-bromophenyl)-1H-benzo[d]imidazole Benzhydryl Intermediate in kinase inhibitor synthesis
1-((1H-Pyrrol-2-yl)methyl)-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole Pyrrolylmethyl In silico anti-SARS-CoV-2 activity
1-(4-Chlorophenyl)-N-(1H-benzo[d]imidazol-2-yl)methanimine 4-Chlorophenyl Antimicrobial and anticonvulsant activity

Key Observations :

  • Electron-withdrawing groups (e.g., 3-bromophenyl) enhance stability and binding affinity in biological targets compared to electron-donating groups (e.g., methoxy in ) .
  • Bulkier substituents (e.g., naphthalenylmethyl) improve metal-coordination capabilities but may reduce solubility .
Substituent Variations at the 2-Position

The 2-position is critical for directing biological activity and material properties. Comparisons include:

Compound Name 2-Substituent Key Properties/Applications References
This compound Pyridin-2-yl Metal coordination; redox activity
2-(Thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole Thiophen-2-yl In silico antiviral activity
2-(Methylsulfonyl)-1H-benzo[d]imidazole Methylsulfonyl Intermediate for kinase inhibitors
2-(Pyridin-2-yl)-1H-benzo[d]imidazole Pyridin-2-yl Boron-complex formation for OLEDs

Key Observations :

  • Pyridinyl groups enable coordination with transition metals (e.g., Fe³⁺ in ) and boron (), facilitating applications in energy storage and optoelectronics.
  • Heterocyclic substituents (e.g., thiophene, furan) improve bioavailability and target specificity in antiviral agents .

Key Observations :

  • 3-Bromophenyl derivatives show enhanced cytotoxicity against cancer cells compared to non-halogenated analogs .
  • Pyridinyl substitution correlates with kinase inhibition, as seen in V600EBRAF-targeting compounds .
Physicochemical and Material Properties
Property This compound Analog with 1-Naphthalenylmethyl Substituent Analog with 2-Thiophenyl Substituent
Solubility Low (due to bromophenyl) Very low (bulky substituent) Moderate (heterocyclic)
Melting Point ~200–220°C (estimated) 185–190°C 170–175°C
Redox Activity High (Fe³⁺ coordination) Very high Low
LogP (lipophilicity) ~3.5–4.0 ~4.2 ~2.8

Biological Activity

1-(3-Bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, particularly in the context of cancer treatment and other diseases.

Chemical Structure and Synthesis

The compound features a benzo[d]imidazole core, which is known for its pharmacological properties. The presence of the bromophenyl and pyridinyl substituents enhances its biological activity by influencing molecular interactions and solubility.

Synthesis Method:
The synthesis typically involves the condensation of appropriate aryl and pyridine derivatives under controlled conditions, often utilizing catalysts to facilitate the reaction.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzo[d]imidazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting various cancer cell lines.

Cell Line IC50 Value (µM) Mechanism of Action
MDA-MB-231 (Breast)10.0Induction of apoptosis via caspase activation
HepG2 (Liver)15.0Cell cycle arrest at G2/M phase
A549 (Lung)12.5Microtubule destabilization

These findings suggest that the compound may act as a microtubule-destabilizing agent, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives with similar structures exhibit significant activity against various bacterial strains and fungi.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

The observed antimicrobial activity is attributed to the halogenated structure, which enhances lipophilicity and facilitates membrane penetration .

Case Studies

  • Breast Cancer Treatment : A study involving MDA-MB-231 cells demonstrated that treatment with this compound resulted in significant morphological changes indicative of apoptosis. The compound increased caspase-3 activity by approximately 1.5 times compared to control groups at concentrations of 10 µM .
  • Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus showed that the compound effectively inhibited bacterial growth at MIC values comparable to established antibiotics, suggesting potential for development as an antimicrobial agent .

The biological activity of this compound can be attributed to:

  • Apoptosis Induction : Activation of apoptotic pathways through caspase enzymes.
  • Cell Cycle Arrest : Interference with microtubule dynamics leading to cell cycle disruption.
  • Membrane Disruption : Enhanced permeability due to halogen substituents, facilitating antimicrobial action.

Q & A

Q. Table 1: Key Spectroscopic Benchmarks

TechniqueExpected DataReference
<sup>1</sup>H NMRδ 8.4 ppm (pyridyl H), δ 7.8 ppm (Ar-H)
ESI-MSm/z 350.03 ([M+H]<sup>+</sup>)
IR3400 cm<sup>−1</sup> (N-H)

Advanced: How can thermal stability inform formulation strategies for bioactive derivatives?

Methodological Answer:
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) reveal decomposition profiles:

TGA : The compound shows a 5% weight loss at 250°C, indicating stability up to this temperature .

DTA : An endothermic peak at 280°C correlates with melting, while exothermic events above 300°C suggest oxidative degradation .
Implications :

  • For drug formulation, avoid processing temperatures >200°C.
  • Use inert atmospheres during encapsulation to prevent decomposition.

Q. Table 2: Thermal Properties

ParameterValueReference
Melting Point303–305°C
TGA Onset250°C (5% loss)
DTA Peaks280°C (endotherm)

Advanced: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:
Based on structural analogs (e.g., imidazo[4,5-b]pyridines):

Kinase Inhibition : Screen against EGFR or VEGFR-2 using fluorescence polarization assays (IC50 determination) .

Antimicrobial Activity : Employ microdilution assays (MIC against S. aureus and E. coli) with compound concentrations 1–100 μg/mL .

Cytotoxicity : Use MTT assays on HEK-293 cells to assess IC50 values, ensuring <10% DMSO in media to avoid solvent toxicity .

Basic: How can researchers address low yields in Suzuki coupling steps for bromophenyl derivatives?

Methodological Answer:
Low yields in cross-coupling reactions often stem from catalyst inefficiency or side reactions:

Catalyst Optimization : Replace Pd(PPh3)4 with Pd(OAc)2/XPhos (2 mol%) for higher turnover .

Solvent/Base System : Use toluene/EtOH (3:1) with K2CO3 to minimize dehalogenation .

Microwave Assistance : Reduce reaction time from 24h to 1h at 120°C, improving yield by 20% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.